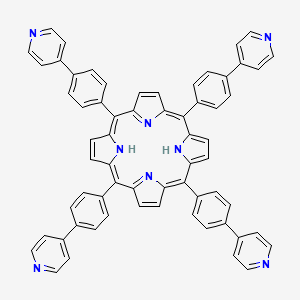
5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine: is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This particular compound is characterized by the presence of four pyridine-substituted phenyl groups attached to the porphyrin core, making it a versatile ligand in coordination chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine typically involves the condensation of pyridine-substituted benzaldehydes with pyrrole under acidic conditions. The reaction is often carried out in a solvent such as propionic acid or acetic acid, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis on a larger scale would likely involve similar condensation reactions, optimized for yield and purity. The use of automated synthesis and purification systems could enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine can undergo various chemical reactions, including:
Oxidation: The porphyrin core can be oxidized to form porphyrin dications.
Reduction: Reduction reactions can lead to the formation of porphyrin anions.
Substitution: The pyridine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Porphyrin dications.
Reduction: Porphyrin anions.
Substitution: Substituted porphyrins with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine is used as a ligand in the synthesis of metal-organic frameworks (MOFs). These MOFs have applications in catalysis, gas storage, and separation processes .
Biology and Medicine: In biological research, this compound is studied for its potential in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeting cancer cells .
Industry: The compound’s role in the removal of heavy metals from aqueous solutions is significant. It forms complexes with metals like lead and copper, facilitating their extraction from contaminated water .
Mecanismo De Acción
The mechanism by which 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine exerts its effects involves its ability to coordinate with metal ions. The pyridine groups act as ligands, binding to metal centers and forming stable complexes. In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, producing reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
Tetraphenylporphyrin: Lacks the pyridine substituents, making it less versatile in coordination chemistry.
5,10,15,20-Tetrakis-(4-carboxyphenyl)-porphyrin: Contains carboxyl groups instead of pyridine, affecting its solubility and reactivity.
5,10,15,20-Tetrakis-(4-methoxyphenyl)-porphyrin: Features methoxy groups, altering its electronic properties.
Uniqueness: 5,10,15,20-Tetrakis-(4-pyridin-4-YL-phenyl)-porphyrine stands out due to its pyridine substituents, which enhance its ability to form stable metal complexes and participate in a wider range of chemical reactions. This makes it particularly valuable in applications requiring strong and selective metal coordination .
Propiedades
Fórmula molecular |
C64H42N8 |
|---|---|
Peso molecular |
923.1 g/mol |
Nombre IUPAC |
5,10,15,20-tetrakis(4-pyridin-4-ylphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H42N8/c1-9-49(10-2-41(1)45-25-33-65-34-26-45)61-53-17-19-55(69-53)62(50-11-3-42(4-12-50)46-27-35-66-36-28-46)57-21-23-59(71-57)64(52-15-7-44(8-16-52)48-31-39-68-40-32-48)60-24-22-58(72-60)63(56-20-18-54(61)70-56)51-13-5-43(6-14-51)47-29-37-67-38-30-47/h1-40,69,72H |
Clave InChI |
OMTCROJFTVVBGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=CC=NC=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)C9=CC=NC=C9)C1=CC=C(C=C1)C1=CC=NC=C1)C=C5)C1=CC=C(C=C1)C1=CC=NC=C1)N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


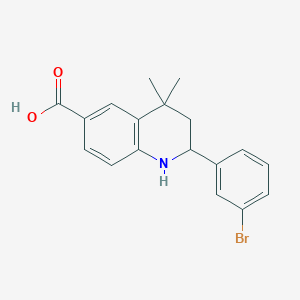
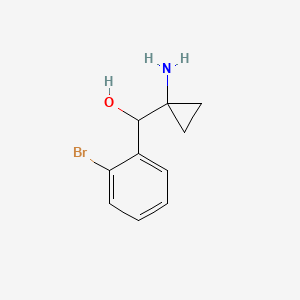
![Benzyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B13089762.png)
![N-benzylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13089770.png)
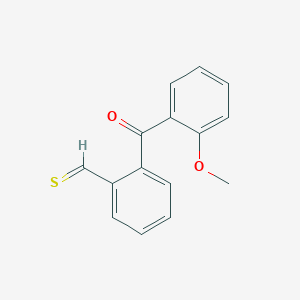
![3-[Methyl(prop-2-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13089776.png)
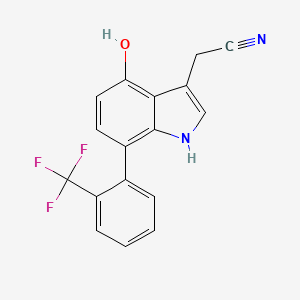
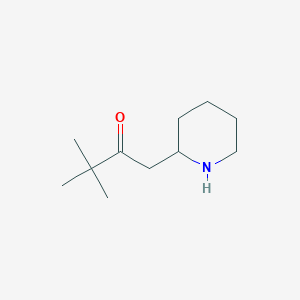
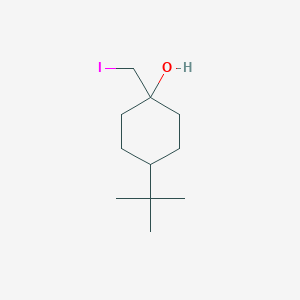
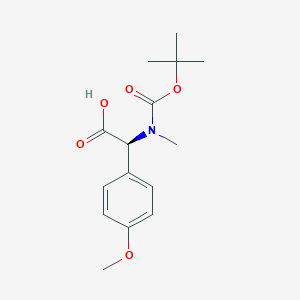
![1-[(2-Methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13089818.png)
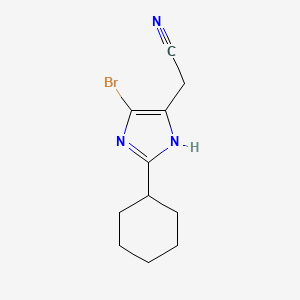

![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
